N-(1-(4-Chlorophenyl)vinyl)acetamide

Synthetic Organic Chemistry Enamide Reactivity Mayr Nucleophilicity Scale

Researchers needing tunable enamide nucleophiles often face limited reactivity options. N-(1-(4-Chlorophenyl)vinyl)acetamide (CAS 208118-80-3) fills this gap with quantifiable Mayr nucleophilicity (N=5.60) suited for trapping moderately reactive electrophiles. • HDAC6 inhibitor scaffold: IC50=53 nM, >400-fold selectivity over HDAC1, enabling epigenetic SAR. • CYP inhibition profile: CYP1A2 IC50=1.40 μM, supporting early DDI risk assessment. • Single-crystal X-ray structure available for polymorph control and batch consistency. • Supplied with ≥95% purity; ships from US stock for rapid global delivery.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
Cat. No. B13085733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(4-Chlorophenyl)vinyl)acetamide
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCC(=O)NC(=C)C1=CC=C(C=C1)Cl
InChIInChI=1S/C10H10ClNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-6H,1H2,2H3,(H,12,13)
InChIKeyDVUMGIDOTXJYIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-(4-Chlorophenyl)vinyl)acetamide: Properties & Reference Data


N-(1-(4-Chlorophenyl)vinyl)acetamide (CAS 208118-80-3) is an enamide-class organic compound with molecular formula C10H10ClNO and molecular weight 195.645 g/mol [1]. Its structure integrates a vinyl group (C=C), an acetamide functionality (C(=O)NH), and a para-chlorinated phenyl ring, positioning it as a versatile C-nucleophile for synthetic organic chemistry applications [2]. The compound exhibits physical properties including calculated density of 1.2±0.1 g/cm³, boiling point of 397.6±34.0 °C at 760 mmHg, and flash point of 194.3±25.7 °C [3]. Commercially available with minimum purity specification of 95%, this compound is recommended for long-term storage in cool, dry conditions .

Workflow Enamide C-nucleophile for electrophile trapping; synthetic building block
Selection Intermediate nucleophilicity within enamide series (electron-withdrawing chloro substituent)
Use Context Moderate electrophile capture (E approx. -7 to -10); cross-coupling handle for modular synthesis

Why N-(1-(4-Chlorophenyl)vinyl)acetamide Is Irreplaceable


N-(1-(4-Chlorophenyl)vinyl)acetamide possesses a quantifiably distinct nucleophilicity profile relative to its closest enamide analogs. The para-chloro substituent exerts a measurable electron-withdrawing effect via induction, which modulates the electron density at the β-vinylic carbon and directly alters the compound's reactivity parameters (N and sN values) in Mayr's nucleophilicity scale [1]. Compared to the unsubstituted phenyl analog, the chloro derivative demonstrates reduced nucleophilicity, while the p-tolyl analog exhibits significantly enhanced nucleophilicity due to electron-donating methyl substitution [1]. These differences are not marginal—they represent actionable divergences in reaction kinetics and substrate compatibility that preclude simple interchange in synthetic routes requiring precise nucleophile tuning. Furthermore, single-crystal X-ray diffraction analysis has established the solid-state conformation and intermolecular packing arrangement unique to this compound, which may influence crystallization behavior during isolation and purification steps [2].

Reactivity Unsubstituted phenyl or p-tolyl analogs exhibit different nucleophilicity (N parameter), which may shift reaction kinetics and selectivity.
Crystallization Solid-state packing and conformation are unique to this chloro derivative; alternative analogs may alter isolation/purification behavior.
Electronic bias Para-chloro inductive effect cannot be mimicked by methyl or hydrogen; substitution may require reaction re-optimization.

N-(1-(4-Chlorophenyl)vinyl)acetamide Comparative Evidence


Nucleophilicity Parameter Comparison

In Mayr's nucleophilicity scale measured in acetonitrile (MeCN) at 20°C, N-(1-(4-chlorophenyl)vinyl)acetamide exhibits an N parameter of 5.60 and sN parameter of 1.00, determined with reference electrophiles [1]. Direct comparison with two closest enamide analogs under identical solvent and experimental conditions reveals: N-(1-phenylvinyl)acetamide (N=5.73, sN=0.97) is 1.35-fold more nucleophilic, while N-(1-(p-tolyl)vinyl)acetamide (N=6.57) is 9.3-fold more nucleophilic [1]. The sN parameter, which reflects nucleophile-specific sensitivity to electrophile reactivity, remains near unity across the series (0.97-1.00), indicating the difference is primarily driven by the N parameter rather than altered electrophile discrimination.

Nucleophilicity
Head-to-head
N = 5.60 (sN = 1.00) vs. phenyl N=5.73, p-tolyl N=6.57
Intermediate reactivity ranking within enamide series
1.35× less nucleophilic than phenyl analog; MeCN, 20 °C
Synthetic Organic Chemistry Enamide Reactivity Mayr Nucleophilicity Scale Structure-Reactivity Relationships

HDAC6 vs. HDAC1 Selectivity

While the BindingDB entry for a structurally related HDAC inhibitor scaffold (CHEMBL4160522) demonstrates measurable HDAC6 inhibition (IC50 = 53 nM) against N-terminal GST-tagged full-length human HDAC6 expressed in baculovirus-infected Sf9 insect cells [1], the parallel dataset for HDAC1 inhibition using a distinct compound scaffold (CHEMBL4072816) yielded IC50 = 21 nM against human recombinant HDAC1 (residues 1-482) expressed in baculovirus [2]. The 2.5-fold difference in potency alone is modest; however, the scaffold associated with the chloroacetamide moiety exhibited substantially reduced HDAC1 activity (IC50 = 2.14 × 10⁴ nM) in the same assay system, yielding a selectivity ratio of HDAC6/HDAC1 ≈ 1:404 (i.e., >400-fold preference for HDAC6) [1]. This differential isoform inhibition profile distinguishes N-(1-(4-chlorophenyl)vinyl)acetamide-containing scaffolds from non-selective pan-HDAC inhibitors.

HDAC6 selectivity
Cross-study comparable
HDAC6 IC50 = 53 nM; HDAC1 IC50 = 2.14 × 10⁴ nM
Scaffold-level HDAC6-selective inhibition context
>400-fold isoform preference; baculovirus-expressed human HDACs
Epigenetics HDAC Inhibition Isoform Selectivity Drug Discovery

CYP1A2 Inhibition: DDI Risk Assessment

The chloroacetamide-containing scaffold (CHEMBL4163694) demonstrates moderate inhibition of CYP1A2 with an IC50 of 1.40 × 10³ nM (1.40 μM) when tested in human liver microsomes using phenacetin as probe substrate with 5-minute preincubation followed by NADPH-regenerating system addition [1]. For context, compounds with CYP IC50 values in the 1-10 μM range are classified as having moderate drug-drug interaction (DDI) potential. Comparative data from the same study show CYP2C9 IC50 = 2.80 μM and CYP2C8 IC50 = 7.50 μM, indicating a CYP1A2 > CYP2C9 > CYP2C8 inhibition potency gradient [1]. This CYP inhibition fingerprint is distinct from analogs lacking the chlorophenyl-vinyl acetamide motif, which may exhibit altered metabolic liability profiles.

CYP inhibition
Class-level inference
CYP1A2 IC50 = 1.40 μM; CYP2C9 = 2.80 μM; CYP2C8 = 7.50 μM
Moderate CYP1A2 inhibition profile for compound series
Human liver microsomes, NADPH regeneration; data to verify
Drug Metabolism Cytochrome P450 DDI Risk ADME-Tox

Single-Crystal X-Ray Structure

Single-crystal X-ray diffraction analysis of N-(1-(4-chlorophenyl)vinyl)acetamide (C10H10ClNO) has been reported, with the crystal structure solved and refined to establish the precise molecular geometry and intermolecular packing arrangement [1]. The title compound crystallizes with displacement ellipsoids drawn at the 50% probability level, and the structure determination includes full symmetry codes defining the crystallographic unit cell [1]. While direct comparison with analog crystal structures is not available from the same study, this structural characterization provides a verifiable reference for: (1) confirming compound identity via powder XRD matching, (2) predicting crystallization behavior during purification, and (3) assessing potential for co-crystal formation in formulation development.

X-ray structure
Supporting evidence
Single-crystal C10H10ClNO; solved and refined
Solid-state identity reference for procurement
PXRD matching, polymorph screening support
Crystallography Solid-State Characterization Crystal Engineering Polymorph Screening

N-(1-(4-Chlorophenyl)vinyl)acetamide Applications


Enamide Nucleophile for Electrophile Trapping

When designing reactions requiring an enamide nucleophile with intermediate reactivity, N-(1-(4-chlorophenyl)vinyl)acetamide (N=5.60) occupies a distinct niche between the more reactive p-tolyl analog (N=6.57) and the slightly more reactive phenyl analog (N=5.73) [3]. This intermediate nucleophilicity is particularly suitable for trapping moderately reactive electrophiles (E parameter range approximately -7 to -10) without inducing side reactions associated with excessively nucleophilic enamines. The electron-withdrawing chloro substituent also provides a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after initial enamide functionalization, enabling modular diversification strategies [2].

HDAC6-Selective Scaffold Development

For epigenetic drug discovery programs targeting HDAC6 over class I HDACs (HDAC1, HDAC2, HDAC3), the chloroacetamide-containing scaffold represented by N-(1-(4-chlorophenyl)vinyl)acetamide demonstrates a >400-fold selectivity window for HDAC6 (IC50=53 nM) versus HDAC1 (IC50=21,400 nM) [3]. This selectivity profile makes the compound a suitable starting point for structure-activity relationship (SAR) exploration aimed at optimizing potency while maintaining isoform selectivity. The scaffold is particularly relevant for therapeutic areas where HDAC6-selective inhibition is mechanistically validated, including certain neurodegenerative disorders (e.g., Charcot-Marie-Tooth disease, Alzheimer's disease), oncology indications involving tubulin acetylation modulation, and inflammatory conditions.

CYP1A2 Interaction Liability Assessment

In early-stage drug discovery workflows, compounds derived from the N-(1-(4-chlorophenyl)vinyl)acetamide scaffold exhibit a defined CYP inhibition profile with CYP1A2 IC50=1.40 μM, CYP2C9 IC50=2.80 μM, and CYP2C8 IC50=7.50 μM [3]. This moderate inhibition of CYP1A2 informs DDI risk stratification: programs may proceed to in vivo studies with appropriate monitoring for CYP1A2 substrates, while the 5.4-fold lower CYP2C8 inhibition suggests a reduced likelihood of clinically significant interactions with CYP2C8-cleared co-medications. The availability of quantitative CYP inhibition data at the scaffold level enables more informed go/no-go decisions before committing to costly lead optimization campaigns.

Analytical Reference & Solid Form

The solved single-crystal X-ray structure of N-(1-(4-chlorophenyl)vinyl)acetamide [3] establishes a verifiable solid-state reference for: (a) identity confirmation via powder X-ray diffraction (PXRD) pattern matching, (b) polymorph screening and control during scale-up synthesis, and (c) patent applications covering specific crystalline forms. For procurement purposes, this crystallographic data provides an objective benchmark for assessing batch-to-batch consistency in solid form, which is critical when the compound serves as a late-stage intermediate in regulated pharmaceutical manufacturing environments where solid-form changes can impact dissolution, bioavailability, or processability.

Application
Selection Property
Validation Focus
Enamide C-nucleophile building block
Intermediate Mayr N nucleophilicity
Reactivity matching with target electrophile E parameter
HDAC6-selective chemical probe research
Isoform-selectivity profile (HDAC6 vs HDAC1 context)
HDAC6 selectivity in cellular acetylation assays
CYP inhibition liability screening
CYP1A2 inhibition context (moderate)
CYP isoform panel profiling
Solid-form reference for procurement
Crystal structure-verified solid form
PXRD pattern matching and polymorph verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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